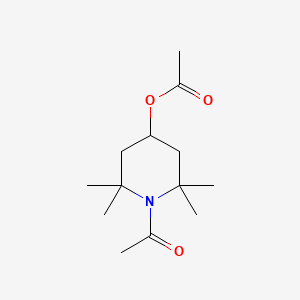
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one, also known as Curcumin, is a natural polyphenol compound that is found in the rhizome of turmeric (Curcuma longa). It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
作用机制
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one exerts its effects through multiple mechanisms of action. It has been found to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound also inhibits the activity of various inflammatory mediators, including COX-2, iNOS, and TNF-α. Additionally, curcumin has been found to regulate gene expression by modulating transcription factors such as AP-1 and NF-κB.
Biochemical and Physiological Effects:
This compound has been found to possess numerous biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which helps to protect against oxidative stress-induced damage. This compound also possesses anti-inflammatory activity, which helps to reduce inflammation and associated tissue damage. Additionally, curcumin has been found to possess anti-cancer activity, which helps to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity and wide availability. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, curcumin also has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using various formulations and delivery methods, such as nanoparticles and liposomes.
未来方向
There are numerous future directions for research on curcumin. Some of the potential areas of research include the development of novel formulations and delivery methods to improve its bioavailability, the identification of new targets and signaling pathways, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further research is needed to elucidate the mechanisms of action of curcumin and to identify potential synergistic effects with other compounds.
合成方法
The synthesis of curcumin involves the condensation of acetylacetone with vanillin and thiophene-2-carboxaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, followed by purification using column chromatography.
科学研究应用
3-(2-methoxyphenyl)-1-(3-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective properties. This compound exerts its effects through multiple mechanisms, including the modulation of various signaling pathways, inhibition of inflammatory mediators, and regulation of gene expression.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-thiophen-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-14-5-3-2-4-11(14)6-7-13(15)12-8-9-17-10-12/h2-10H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDQWXZLMYGWAT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5322953.png)
![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
![N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)

![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)

![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)